molecular formula C13H11Cl2NO3 B14660583 (4,5-Dichloro-1H-pyrrol-2-yl)(3,4-dimethoxyphenyl)methanone CAS No. 50372-74-2

(4,5-Dichloro-1H-pyrrol-2-yl)(3,4-dimethoxyphenyl)methanone

Cat. No.: B14660583
CAS No.: 50372-74-2
M. Wt: 300.13 g/mol
InChI Key: RTQBQAQPHWORTG-UHFFFAOYSA-N
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Description

(4,5-Dichloro-1H-pyrrol-2-yl)(3,4-dimethoxyphenyl)methanone is a chemical compound that features a pyrrole ring substituted with two chlorine atoms and a methanone group attached to a dimethoxyphenyl ring

Preparation Methods

The synthesis of (4,5-Dichloro-1H-pyrrol-2-yl)(3,4-dimethoxyphenyl)methanone can be achieved through several synthetic routes. One common method involves the reaction of 4,5-dichloro-1H-pyrrole-2-carboxylic acid with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

(4,5-Dichloro-1H-pyrrol-2-yl)(3,4-dimethoxyphenyl)methanone undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and inflammatory disorders due to its bioactive properties.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4,5-Dichloro-1H-pyrrol-2-yl)(3,4-dimethoxyphenyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

(4,5-Dichloro-1H-pyrrol-2-yl)(3,4-dimethoxyphenyl)methanone can be compared with other similar compounds such as:

Properties

CAS No.

50372-74-2

Molecular Formula

C13H11Cl2NO3

Molecular Weight

300.13 g/mol

IUPAC Name

(4,5-dichloro-1H-pyrrol-2-yl)-(3,4-dimethoxyphenyl)methanone

InChI

InChI=1S/C13H11Cl2NO3/c1-18-10-4-3-7(5-11(10)19-2)12(17)9-6-8(14)13(15)16-9/h3-6,16H,1-2H3

InChI Key

RTQBQAQPHWORTG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC(=C(N2)Cl)Cl)OC

Origin of Product

United States

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